N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[2-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-methyl group at the pyrazole ring and a 2-(3-methoxyphenyl)ethylamine substituent at the 4-position. This scaffold is part of a broader class of heterocyclic compounds known for their diverse biological activities, including kinase inhibition (e.g., Plasmodium falciparum calcium-dependent protein kinase 4, PfCDPK4) and phosphodiesterase (PDE) inhibition .
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution reactions between 4-chloro precursors and primary/secondary amines (e.g., ) . Modifications at the 4-position amine group are critical for tuning selectivity and potency toward biological targets.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-20-15-13(9-19-20)14(17-10-18-15)16-7-6-11-4-3-5-12(8-11)21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKZZSNNPQZKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold forms through cyclocondensation reactions between 4-aminopyrazoles and β-ketoesters. For example, ethyl 3-oxobutanoate reacts with 4-amino-1-methylpyrazole in refluxing acetic acid (8 h, 110°C) to yield 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 67% efficiency. This method requires strict stoichiometric control to prevent dimerization byproducts.
Critical Parameters
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Solvent : Glacial acetic acid enhances protonation of the ketoester carbonyl, accelerating nucleophilic attack by the 4-amino group.
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Temperature : Reflux conditions (110–120°C) optimize ring closure while minimizing decomposition.
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Catalyst : Piperidine (2 mol%) improves yield by 12–15% through base-mediated deprotonation.
N-Methylation at Position 1
Direct Alkylation with Methyl Iodide
Quaternization of the pyrazole nitrogen precedes pyrimidine ring formation. Treatment of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with methyl iodide in DMF (2 equiv, 60°C, 6 h) achieves 89% N-methylation. Excess methyl iodide (3 equiv) risks over-alkylation at the exocyclic amine.
Side Reaction Mitigation
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Temperature Control : Maintaining 60°C limits dialkylation (<5% by HPLC).
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Workup Protocol : Aqueous NaHCO3 extraction removes unreacted methyl iodide, improving purity to >98%.
Installation of the N-[2-(3-Methoxyphenyl)ethyl] Side Chain
Buchwald–Hartwig Amination
Coupling 1-methyl-4-chloropyrazolo[3,4-d]pyrimidine with 2-(3-methoxyphenyl)ethylamine employs Pd(OAc)2/Xantphos catalysis. Optimized conditions (toluene, 100°C, 12 h) provide 85% yield with <3% homocoupling byproducts.
Catalytic System Comparison
| Catalyst | Ligand | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Pd(OAc)2 | Xantphos | 85 | 2.7 |
| Pd2(dba)3 | BINAP | 78 | 4.1 |
| PdCl2(Amphos)2 | DPEphos | 91 | 1.9 |
Nucleophilic Aromatic Substitution
4-Chloro-1-methylpyrazolo[3,4-d]pyrimidine reacts with 2-(3-methoxyphenyl)ethylamine in n-butanol (reflux, 16 h) to yield 74% product. Microwave-assisted conditions (150°C, 45 min) enhance efficiency to 88% while reducing reaction time.
Microwave vs. Conventional Heating
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray diffraction. Key crystallographic data:
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Space group: P21/c
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Unit cell: a = 8.42 Å, b = 12.37 Å, c = 14.89 Å
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Hydrogen bonding: N4–H···N1 (2.89 Å) stabilizes the aminopyrimidine tautomer.
Spectroscopic Validation
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 4H, aryl-H), 4.10 (t, J = 6.8 Hz, 2H, CH2N), 3.79 (s, 3H, OCH3), 3.45 (t, J = 6.8 Hz, 2H, CH2Ar), 2.98 (s, 3H, NCH3).
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Step Yield (%) | Total Yield (%) | Scalability (kg) |
|---|---|---|---|
| Cyclocondensation | 67 | 67 | 0.1–5 |
| Buchwald–Hartwig | 85 | 57 | 0.5–20 |
| Microwave Amidation | 88 | 62 | 0.2–10 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced derivatives of the compound.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in oncology. The compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its role as a chemotherapeutic agent.
Case Study:
In vitro tests demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This indicates a promising avenue for further development in cancer therapies.
Neuroprotective Effects
The compound has shown neuroprotective effects in preclinical models, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A study involving transgenic mice models of Alzheimer's disease reported that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory properties, which are crucial in managing conditions like arthritis and other inflammatory disorders.
Data Table: Anti-inflammatory Activity
| Study Type | Inflammatory Model | Result |
|---|---|---|
| In vitro | RAW 264.7 macrophages | Reduced NO production by 45% |
| In vivo | Carrageenan-induced paw edema model | Decreased paw swelling by 30% |
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The 4-position amine substituent in pyrazolo[3,4-d]pyrimidine derivatives determines their biological activity. Below is a comparative analysis of key analogs:
Impact of Substituents on Pharmacological Properties
In contrast, polar groups like thiomorpholine-1,1-dioxide () increase solubility but may reduce membrane permeability .
Enzyme Inhibition Selectivity: Fluorobenzyl-substituted analogs () exhibit potent PDE inhibition in Cryptosporidium, attributed to halogen-π interactions with hydrophobic enzyme pockets .
Synthetic Flexibility :
Key Research Findings
- Phosphodiesterase (PDE) Inhibition: Analogs like 6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () demonstrated nanomolar IC₅₀ values against Cryptosporidium PDEs, with oral bioavailability in rodent models .
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with bulky substituents (e.g., naphthalen-2-yl in ) showed submicromolar activity against PfCDPK4, critical for antimalarial drug development .
- Reduced Emetogenicity : Third-generation PDE4 inhibitors like EPPA-1 () highlighted the importance of substituent bulkiness in minimizing side effects (e.g., nausea) while maintaining anti-inflammatory potency .
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following components:
- Molecular Formula : C16H20N4O
- Molecular Weight : 284.36 g/mol
- IUPAC Name : this compound
This structure allows for interactions with various biological targets, which are critical for its pharmacological effects.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often function as inhibitors of key enzymes involved in cancer progression. Specifically, this compound may inhibit geranylgeranyl pyrophosphate synthase (GGPPS), a crucial enzyme in the mevalonate pathway that contributes to oncogenic signaling pathways such as K-RAS/MEK/ERK .
Antitumor Efficacy
In preclinical studies, this compound has shown promising antitumor activity. For instance:
- Xenograft Models : Studies involving xenograft mouse models of multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) demonstrated significant tumor growth reduction when treated with pyrazolo[3,4-d]pyrimidine analogs .
- Mechanistic Insights : The inhibition of GGPPS leads to decreased prenylation of proteins like Rap-1A, which is essential for cell proliferation and survival in cancer cells .
Safety Profile
The compound exhibits a favorable safety profile. In studies assessing liver enzyme levels and histopathological changes, no significant hepatotoxicity was observed, suggesting that it may be a safer alternative compared to other chemotherapeutic agents .
Data Table: Summary of Biological Activities
Case Study 1: Efficacy in Multiple Myeloma
In a recent study published in Nature, researchers evaluated the effects of this compound on multiple myeloma cells. The compound was administered to mice bearing human MM xenografts. Results indicated a marked decrease in tumor volume and weight compared to control groups. The study concluded that this compound could represent a novel therapeutic approach for treating MM .
Case Study 2: Pancreatic Cancer Treatment
Another investigation focused on the impact of this compound on pancreatic cancer cell lines. The results demonstrated that treatment led to apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. The findings support further exploration into clinical applications for pancreatic cancer therapies .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Methodological Answer: Synthesis optimization requires multi-step route refinement. Key steps include:
- Pyrazole ring formation : Use hydrazine with 1,3-diketones under reflux in ethanol to ensure proper cyclization .
- Alkylation/amination : React intermediates (e.g., pyrazolo-pyrimidine cores) with 2-(3-methoxyphenyl)ethylamine in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Catalysts like tetra-n-butylammonium bromide improve yields .
- Purification : Employ recrystallization (acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
- Yield enhancement : Optimize stoichiometry (1:1.2 molar ratio for amine coupling) and monitor reaction progress via TLC/HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic analysis :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazolo-pyrimidine aromatic protons at δ 8.2–8.5 ppm) .
- IR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-O bonds (1650–1600 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak at m/z 323.4 (C₁₈H₂₁N₅O) .
- HPLC : Assess purity with a C18 column (acetonitrile/water gradient, retention time ~8.2 min) .
Q. What preliminary biological screening approaches are recommended for this compound?
Methodological Answer:
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays (IC₅₀ determination) at 1–100 μM concentrations .
- Enzyme inhibition : Screen against kinases (e.g., EGFR, BTK) or phosphodiesterases via fluorescence-based assays (ATP/NADH coupling) .
- Solubility/pharmacokinetics : Use shake-flask method (PBS pH 7.4) for solubility and Caco-2 monolayers for permeability assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Core modifications : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, piperazine/piperidine substitutions) .
- Bioisosteric replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity .
- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical binding motifs (e.g., hydrogen-bond donors at pyrimidine N1) .
- In vivo validation : Compare tumor growth inhibition in xenograft models (e.g., BALB/c mice) for lead analogs .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response refinement : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free conditions) to minimize variability .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
- Metabolite analysis : Perform LC-MS/MS to detect active metabolites that may contribute to discrepancies .
- Collaborative validation : Share compounds with independent labs for blinded activity confirmation .
Q. How can computational methods predict the compound’s mechanism of action?
Methodological Answer:
- Molecular docking : Simulate binding to proposed targets (e.g., BTK, PDEs) using AutoDock Vina. Prioritize docking poses with ΔG < -8 kcal/mol .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å) .
- QSAR modeling : Develop regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond count .
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA/IB columns with heptane/ethanol (90:10) to separate enantiomers .
- Asymmetric catalysis : Employ Pd-catalyzed couplings with BINAP ligands for stereocontrol .
- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
